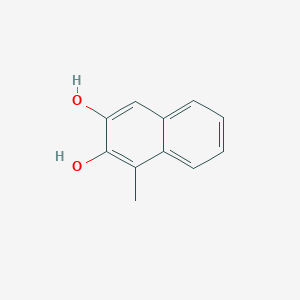

1-Methyl-2,3-dihydroxy-naphthalene

货号 B8405257

分子量: 174.20 g/mol

InChI 键: GDYAUGXOIOIFLD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US04599347

Procedure details

131 g of 2,3-dihydroxy-naphthaldehyde semicarbazone were boiled at reflux overnight with 250 g of powdered potassium hydroxide in 1350 ml of diethyleneglycol under an argon stream in a 1.5 l sulfonation flask equipped with stirrer, condenser, theremometer and calcium chloride tube. The cooled solution was diluted with 4,5 l of water, made acid with 450 ml of concentrated hydrochloric acid and extracted eight times with 1 l ether. The combined ether extracts were dried over sodium sulfate and evaporated in vacuo. Recrystallization from water gave 61.5 (65.5% of theory) of 1-methyl-2,3-dihydroxy-naphthalene. Melting point 97°-100° C.

Name

2,3-dihydroxy-naphthaldehyde semicarbazone

Quantity

131 g

Type

reactant

Reaction Step One

Name

Yield

65.5%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[C:11]([OH:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH:13]=NNC(N)=O.[OH-].[K+].Cl>C(O)COCCO.O>[CH3:13][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[C:11]([OH:12])[C:2]=1[OH:1] |f:1.2|

|

Inputs

Step One

|

Name

|

2,3-dihydroxy-naphthaldehyde semicarbazone

|

|

Quantity

|

131 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C2=CC=CC=C2C=C1O)C=NNC(=O)N

|

Step Two

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

1350 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(COCCO)O

|

Step Three

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with stirrer, condenser

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted eight times with 1 l ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined ether extracts were dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from water

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 65.5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C(=CC2=CC=CC=C12)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |